1,4-Diacetyl-2-methylimidazole

Description

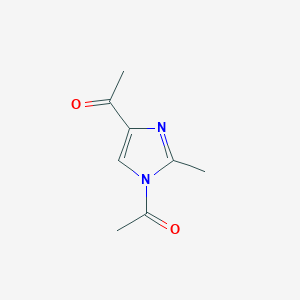

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetyl-2-methylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(11)8-4-10(7(3)12)6(2)9-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUUNQLBCBUIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549982 | |

| Record name | 1,1'-(2-Methyl-1H-imidazole-1,4-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108512-13-6 | |

| Record name | 1,1'-(2-Methyl-1H-imidazole-1,4-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Imidazole Derivatives in Advanced Chemical Research

Imidazole (B134444) derivatives are a cornerstone of modern medicinal chemistry and materials science. ajrconline.orgijpsjournal.com The unique electronic characteristics of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, confer upon its derivatives a remarkable versatility. ajrconline.orgijpsjournal.com This has led to their widespread investigation and application in various fields.

In medicinal chemistry, the imidazole scaffold is present in numerous approved pharmaceutical agents. ajrconline.org Researchers have extensively explored imidazole derivatives for a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. ijpsjournal.comjchemrev.comresearchgate.net The adaptability of the imidazole core allows for synthetic modifications that can enhance bioactivity and optimize therapeutic properties. ajrconline.orgwisdomlib.org

Beyond pharmaceuticals, imidazole derivatives are crucial in materials science and industrial applications. They are used as ligands in coordination chemistry, building blocks for ionic liquids, and components in the synthesis of corrosion inhibitors and electronic materials. wisdomlib.orgwikipedia.org Their utility in the laboratory is also notable, where they are employed as buffers and in protein purification processes. wisdomlib.org

The Unique Structural Features and Academic Interest Pertaining to 1,4 Diacetyl 2 Methylimidazole

Historical Context of Imidazole Synthesis Relevant to Acetylated Derivatives

The foundation of imidazole synthesis lies in the Radziszewski reaction, first reported in 1882. This reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring. This fundamental transformation has been the basis for the synthesis of a vast array of imidazole derivatives. For instance, the synthesis of the precursor 2-methylimidazole can be achieved through the condensation of glyoxal, acetaldehyde, and ammonia. google.com

Historically, the introduction of acetyl groups onto an imidazole ring has been accomplished through post-synthesis modification, typically by reacting the parent imidazole with an acetylating agent like acetic anhydride (B1165640). The reactivity of the imidazole nitrogen atoms allows for such functionalization. Early methods for the preparation of N-substituted imidazoles often involved the reaction of a pre-formed imidazole with an appropriate electrophile. google.com These foundational methods set the stage for the development of more targeted and efficient syntheses of acetylated imidazoles.

Exploration of Novel Synthetic Routes for this compound

The synthesis of this compound, with the CAS number 108512-13-6, can be approached through several modern strategies. localpharmaguide.comalfa-chemistry.com These methods aim to improve yield, selectivity, and reaction conditions compared to historical precedents.

Optimized Condensation Reactions Utilizing α-Dicarbonyl Precursors and Amine/Ammonia Reagents

The synthesis of the core 2-methylimidazole ring is a critical first step. This is often achieved through a one-pot reaction involving an α-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. A common industrial method for producing N-methylimidazole involves the Radziszewski reaction using glyoxal, formaldehyde, and a mixture of ammonia and methylamine. atamankimya.com For 2-methylimidazole, the reactants would be glyoxal, acetaldehyde, and ammonia. google.com

Once 2-methylimidazole is obtained, the subsequent diacetylation can be performed. The reaction of 2-methylimidazole with an acetylating agent such as acetic anhydride would lead to the desired this compound. The nitrogen atoms of the imidazole ring act as nucleophiles, attacking the carbonyl carbon of the acetic anhydride. The reaction conditions, such as temperature and the use of a catalyst or base, can be optimized to favor the diacetylated product. The use of triethylamine (B128534) as a base at decreased temperatures has been described for the N-acetylation of various imidazoles. chemicalpapers.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Notes |

| Glyoxal | Acetaldehyde | Ammonia | 2-Methylimidazole | Precursor Synthesis |

| 2-Methylimidazole | Acetic Anhydride | Triethylamine (catalyst) | This compound | Diacetylation Step |

Table 1: Representative Reaction Scheme for this compound Synthesis

Multi-component Reaction Strategies for Direct Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. The Radziszewski synthesis itself is a classic example of an MCR. While a direct one-pot synthesis of this compound from basic building blocks has not been explicitly reported, a plausible MCR strategy could involve the reaction of an α-dicarbonyl compound (like diacetyl), an aldehyde, and an acetylated ammonia equivalent. However, controlling the regioselectivity of the acetylation during the ring formation would be a significant challenge. A more feasible approach remains the multi-component formation of the 2-methylimidazole ring followed by a separate diacetylation step.

The formation of various methylimidazoles through the Maillard reaction, which involves reactions between α-dicarbonyl compounds and aldehydes in the presence of an ammonia source, further highlights the principles of multi-component synthesis in forming the imidazole core. researchgate.net

Targeted Functionalization and Derivatization of Pre-existing Imidazole Scaffolds

This approach is the most direct and controllable method for synthesizing this compound. Starting with commercially available or synthesized 2-methylimidazole, the targeted functionalization involves the introduction of two acetyl groups. The reaction with acetic anhydride is a common method for acetylating imidazoles. lookchem.com The presence of two nitrogen atoms in the imidazole ring allows for diacetylation, though the specific conditions required to achieve the 1,4-diacetyl substitution pattern would need careful optimization to avoid the formation of mono-acetylated or other isomeric products.

Research on the synthesis of N-substituted 2-methylimidazole derivatives for various applications, such as antifungal agents, demonstrates the feasibility of functionalizing the nitrogen atoms of the 2-methylimidazole ring. sid.irresearchgate.net For instance, the reaction of 2-methylimidazole with triphenylmethyl chloride in the presence of a base like triethylamine leads to the N-substituted product. sid.ir A similar principle applies to acetylation. The reaction of imidazole with acetic anhydride in the presence of triethylamine has been shown to produce N-acetylimidazole. chemicalpapers.com

| Starting Material | Reagent | Product |

| 2-Methylimidazole | Acetic Anhydride | This compound |

| 2-Methyl-4-nitroimidazole | Acetic Anhydride | N-acetyl-2-methyl-4-nitroimidazole |

Table 2: Examples of N-Acetylation of Imidazole Derivatives

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. While specific green chemistry protocols for this compound are not extensively documented, principles from related reactions can be applied.

For the acetylation step, the use of N-methylimidazole as a catalyst for the acetylation of cellulose (B213188) under solvent-free conditions has been reported. ncsu.edu This suggests the possibility of developing a solvent-free or reduced-solvent process for the diacetylation of 2-methylimidazole. Furthermore, replacing traditional and often hazardous catalysts with more environmentally benign alternatives is a key goal. Research has shown that 2-methylimidazole itself can promote the oxyacyloxylation of α-hydroxy ketones with anhydrides, acting as both a catalyst and a base, which could inspire the development of self-catalyzed or more efficient catalytic systems for its own acetylation. mdpi.com

Reaction Mechanisms and Pathways Involving 1,4 Diacetyl 2 Methylimidazole

Mechanistic Elucidation of Formation Pathways for 1,4-Diacetyl-2-methylimidazole

The formation of this compound can be conceptualized as a two-stage process: the initial synthesis of the 2-methylimidazole (B133640) core, followed by a diacetylation reaction.

The most common method for synthesizing the 2-methylimidazole core is a variation of the Debus-Radziszewski imidazole (B134444) synthesis, which involves the condensation of an α-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849). wikipedia.orggoogle.com

Identification of Intermediates and Transition States

Quantum-chemical studies have been employed to understand the formation of 2-methylimidazole from glyoxal, acetaldehyde, and ammonia in aqueous solutions. rsc.org These studies suggest that the reaction proceeds through a series of acyclic and cyclic intermediates.

Two primary pathways have been proposed for the formation of the imidazole ring researchgate.netnih.gov:

An α-dicarbonyl compound reacts with one equivalent of ammonia to form an intermediate, while an aldehyde reacts with another equivalent of ammonia to form a second intermediate. These two intermediates then combine to generate the imidazole.

An α-dicarbonyl compound reacts with two equivalents of ammonia to form a di-imine intermediate, which subsequently reacts with an aldehyde.

Computational analysis indicates that the most favorable route, both thermodynamically and kinetically, involves the condensation of amine intermediates rather than imine structures. rsc.org The reaction is characterized by several key steps and intermediates, as outlined in the table below.

| Step | Description | Key Intermediates/Transition States |

| 1 | Nucleophilic attack of ammonia on acetaldehyde | Aminoethanol derivative |

| 2 | Reaction of aminoethanol with glyoxal | Pre-cyclic amine intermediates |

| 3 | Rate-limiting cyclization | Intramolecular SN2 attack by an amino group on a carbon bound to a hydroxyl group, releasing water. rsc.org |

| 4 | Dehydration | Stepwise elimination of water molecules to form a cyclic diazine. rsc.org |

| 5 | Tautomerization | Intramolecular proton migration to yield the aromatic 2-methylimidazole ring. rsc.org |

Following the formation of the 2-methylimidazole core, diacetylation is required to yield the final product. This would involve the acetylation of the N-1 nitrogen and the C-4 carbon. The N-acetylation can be achieved using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The C-4 acetylation represents an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation) on the imidazole ring. This step would likely require a Lewis acid catalyst and could be influenced by the order of the acetylation steps, as an N-acetyl group is electron-withdrawing and deactivates the ring to further electrophilic attack.

Kinetic and Thermodynamic Considerations in Imidazole Ring Closure and Acetylation

The formation of the 2-methylimidazole ring is governed by specific kinetic and thermodynamic factors. The rate-limiting step has been identified as the initial cyclization of the pre-cyclic intermediate. rsc.org This step involves a significant energy barrier associated with the intramolecular nucleophilic attack and simultaneous water elimination. rsc.org Subsequent dehydration steps leading to the aromatic ring are generally faster and thermodynamically favorable due to the formation of the stable heterocyclic system.

The kinetics of the subsequent diacetylation steps would be distinct.

N-acetylation: This is typically a rapid and reversible reaction. The stability of the resulting N-acetylimidazole depends on the reaction conditions.

C-acetylation: This electrophilic substitution is generally slower and often requires elevated temperatures and catalysis. The thermodynamics are driven by the formation of a stable C-C bond, though it is an energetically demanding process due to the temporary disruption of the ring's aromaticity. Studies on the formation of α-dicarbonyl compounds, which are precursors to imidazoles, show complex kinetic and thermodynamic behaviors dependent on temperature and pH. researchgate.net

Reactivity Studies of the this compound Moiety

The reactivity of this compound is determined by the three key components of the molecule: the two acetyl groups, the imidazole nitrogen atoms, and the heterocyclic ring itself.

Investigations into Carbonyl Reactivity of the Acetyl Groups (e.g., Nucleophilic Addition, Condensation Reactions)

The molecule possesses two distinct acetyl groups: one attached to the N-1 nitrogen (an amide-like carbonyl) and one to the C-4 carbon (a ketone-like carbonyl). Both carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. pdx.edu

N-1 Acetyl Group: The N-acetyl group makes the molecule an effective acetylating agent, similar to the well-studied N-acetylimidazole. core.ac.uk The imidazole ring is a good leaving group, facilitating the transfer of the acetyl group to other nucleophiles (e.g., alcohols, amines). This carbonyl is highly reactive towards hydrolysis. acs.org

C-4 Acetyl Group: The C-4 acetyl group behaves more like a typical aryl ketone. Its carbonyl carbon is electrophilic, but generally less reactive than the N-1 acetyl group. It can undergo nucleophilic addition reactions with strong nucleophiles like Grignard reagents or organolithium compounds, and condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.

| Reaction Type | Reagent | Reactivity at N-1 Acetyl | Reactivity at C-4 Acetyl |

| Hydrolysis | H₂O / H⁺ or OH⁻ | Rapid acetyl transfer to water | Slower hydration/hydrolysis |

| Alcoholysis | R-OH | Acetylation of alcohol | Acetal formation (under specific conditions) |

| Aminolysis | R-NH₂ | Acetylation of amine (amide formation) | Condensation to form an imine |

| Reduction | NaBH₄, LiAlH₄ | Reduction to N-ethyl group | Reduction to a secondary alcohol |

Studies on Imidazole Nitrogen Reactivity (e.g., Alkylation, Acylation, Protonation Equilibria)

The imidazole ring contains two nitrogen atoms with different chemical environments.

N-1 Nitrogen: This nitrogen is part of an N-acetyl group. Its lone pair is delocalized into the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity. It is not available for protonation or further alkylation under normal conditions.

N-3 Nitrogen: This "pyridine-like" nitrogen retains its lone pair, which is available for reaction. It is the primary basic and nucleophilic center in the molecule. nih.gov Imidazole itself is amphoteric, acting as both an acid and a base. wikipedia.org The N-3 nitrogen can be readily protonated by acids to form an imidazolium (B1220033) salt. pharmaguideline.com It can also be attacked by electrophiles like alkyl halides (alkylation) or acyl halides (acylation) to form a positively charged 1,3-disubstituted imidazolium ion. nih.gov

The basicity of the N-3 nitrogen is reduced compared to unsubstituted imidazole due to the electron-withdrawing effects of the two acetyl groups.

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring System

The substituted imidazole ring can potentially undergo further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The imidazole ring is generally considered electron-rich and reactive towards electrophiles. bhu.ac.in However, in this compound, the ring is significantly deactivated by the two powerful electron-withdrawing acetyl groups. The C-2 methyl group is weakly activating. Electrophilic substitution is generally disfavored but, if forced, would likely occur at the C-5 position, which is the most reactive site in many imidazole systems. nih.gov Common EAS reactions include nitration and halogenation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is rare on imidazole rings unless they are activated by strong electron-withdrawing groups and contain a good leaving group (like a halide). pharmaguideline.comwikipedia.org The presence of two acetyl groups strongly activates the ring for nucleophilic attack. libretexts.org If a leaving group were present at the C-2 or C-5 position, it could potentially be displaced by a strong nucleophile. The reaction would proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 1,4 Diacetyl 2 Methylimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of an organic molecule in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H NMR: This technique would identify all unique proton environments in the molecule. For 1,4-Diacetyl-2-methylimidazole, one would expect to observe distinct signals for the methyl protons on the imidazole (B134444) ring, the protons of the two different acetyl groups, and the proton on the C5 position of the imidazole ring. The chemical shift (δ, in ppm) of each signal would provide information about its electronic environment. For instance, the protons of the acetyl group at the N1-position would likely have a different chemical shift compared to those at the C4-position due to the differing electronic effects of the imidazole ring.

¹³C NMR: This analysis would reveal the number of unique carbon atoms. Signals would be expected for the methyl carbons, the carbonyl carbons of the acetyl groups, and the carbons of the imidazole ring (C2, C4, and C5). The chemical shifts would help confirm the presence of the carbonyl groups (typically δ > 160 ppm) and distinguish between the different carbons of the heterocyclic ring.

Interactive Data Table: Expected NMR Signals for this compound (Hypothetical)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 2-Methyl (CH₃) | ~2.5 | ~15 |

| N1-Acetyl (CH₃) | ~2.7 | ~25 |

| C4-Acetyl (CH₃) | ~2.6 | ~28 |

| C5-Proton (H) | ~7.5 | ~120 |

| C2-Carbon | - | ~150 |

| C4-Carbon | - | ~140 |

| C5-Carbon | - | ~120 |

| N1-Carbonyl (C=O) | - | ~170 |

| C4-Carbonyl (C=O) | - | ~195 |

| Note: These are estimated values and require experimental verification. |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

HMQC/HSQC: Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the table above.

HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is essential for mapping the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the N1-acetyl protons to the C2 and C5 carbons of the imidazole ring, and the C4-acetyl protons to the C4 and C5 carbons.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity of protons. This would be particularly useful to confirm the spatial relationship between the 2-methyl group and the C5-proton, as well as the proximity of the acetyl protons to the ring protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key expected vibrational bands would include:

C=O Stretching: Strong absorptions in the IR spectrum, typically between 1680-1750 cm⁻¹, corresponding to the two acetyl carbonyl groups. The exact position could differ for the N-acetyl and C-acetyl groups.

C-N Stretching: Vibrations associated with the imidazole ring.

C-H Stretching and Bending: Signals from the methyl and ring C-H bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy.

For this compound (C₈H₁₀N₂O₂), the calculated exact mass would be determined. HRMS would measure this mass to within a few parts per million, confirming the molecular formula.

Fragmentation Analysis: By analyzing the fragmentation pattern in the mass spectrum (e.g., from electron impact ionization), the structural components can be verified. Expected fragments would include the loss of acetyl groups (a loss of 43 Da) and cleavages of the imidazole ring, providing further structural confirmation.

Other Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

To ensure the identity and purity of a synthesized compound, chromatographic and electrophoretic methods are employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), would be used to assess the purity of a sample of this compound. lcms.czsigmaaldrich.comresearchgate.net It can separate the target compound from any unreacted starting materials, byproducts, or isomers. lcms.czsigmaaldrich.comchromatographyonline.com

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with mass spectrometry (GC-MS) could also be used for purity analysis and identification. researchgate.netgrafiati.com

Capillary Electrophoresis (CE): This technique separates compounds based on their charge-to-size ratio and could be an alternative method for analyzing the purity of the ionic or highly polar imidazole derivative. researchgate.netweebly.com

Theoretical and Computational Chemistry Studies of 1,4 Diacetyl 2 Methylimidazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

No published data is available on the quantum chemical calculations for 1,4-Diacetyl-2-methylimidazole.

Electronic Structure and Bonding Analysis

Specific details regarding the electronic structure, molecular orbitals (HOMO/LUMO), and bonding characteristics of this compound are not available in the current scientific literature.

Molecular Geometry Optimization and Conformational Landscape Exploration

There are no published studies on the optimized molecular geometry or the exploration of the conformational landscape for this compound.

Prediction and Validation of Spectroscopic Properties

Computational predictions and subsequent experimental validation of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound have not been reported.

Reaction Mechanism Modeling and Energy Landscape Exploration for Synthesis and Transformation

No information is available concerning the modeling of reaction mechanisms for the synthesis or transformation of this compound.

Characterization of Transition States and Determination of Activation Energies

The characterization of transition states and the calculation of activation energies for reactions involving this compound are not documented in existing research.

Assessment of Solvent Effects on Reaction Pathways

There are no computational studies assessing the influence of different solvents on the reaction pathways of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

MD simulations can elucidate how a molecule's structure and dynamics are influenced by its environment, such as in different solvents or in the presence of other molecules. rsc.org For instance, in a polar solvent like water, the acetyl groups' oxygen atoms would be expected to form hydrogen bonds with water molecules.

Intermolecular interactions are critical in determining the macroscopic properties of a compound. For this compound, several types of non-covalent interactions would be at play:

Dipole-Dipole Interactions: As a polar molecule, this compound would exhibit dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another.

Hydrogen Bonding: Although the nitrogen atom in the imidazole (B134444) ring is acetylated and thus not a hydrogen bond donor, the carbonyl oxygen atoms of the acetyl groups can act as hydrogen bond acceptors. pensoft.net This is a crucial interaction in protic solvents or in the presence of other molecules with hydrogen bond donor capabilities.

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems. science.gov The orientation of the interacting rings (e.g., face-to-face or edge-to-face) would be influenced by the steric hindrance from the acetyl and methyl groups.

The stability of molecular complexes and the preferred orientations of interacting molecules can be assessed through MD simulations. peacta.org For instance, simulations could predict whether this compound is more likely to self-associate through π-π stacking or through interactions involving the acetyl groups. The presence of acetyl groups can influence the electrostatic potential of the imidazole ring, which in turn affects its interaction with other molecules. nih.gov

To provide a clearer, albeit theoretical, picture of the parameters that would be investigated in a molecular dynamics simulation of this compound, the following tables outline the types of data that would be generated.

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Expected Insights |

| Simulation Time | The total time duration of the simulation (e.g., nanoseconds to microseconds). tandfonline.com | Provides a timescale over which to observe molecular motions and interactions. Longer simulations can capture slower, larger-scale conformational changes. |

| Temperature | The temperature at which the simulation is run (e.g., 300 K). tandfonline.com | Affects the kinetic energy of the molecules and the frequency and amplitude of molecular motions. |

| Pressure | The pressure at which the simulation is run (e.g., 1 atm). pensoft.net | Relevant for simulations in the NPT (isothermal-isobaric) ensemble, ensuring the system's density reaches a realistic value. |

| Force Field | The set of equations and parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM, OPLS). mdpi.com | The choice of force field is crucial for the accuracy of the simulation results. |

| Solvent Model | The representation of the solvent (e.g., explicit water models like TIP3P or implicit solvent models). | Determines how the solute interacts with its environment, significantly impacting its conformational dynamics. |

Table 2: Analysis of Dynamic Behavior and Intermolecular Interactions from a Hypothetical MD Simulation

| Analysis Type | Metric | Information Gained |

| Structural Stability | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule's conformation. mdpi.com |

| Atomic Fluctuations | Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule, such as the acetyl groups. pensoft.net |

| Molecular Size | Radius of Gyration (Rg) | Represents the compactness of the molecular structure. Changes in Rg can signify conformational changes like folding or unfolding. pensoft.net |

| Intermolecular Interactions | Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle, used to identify and characterize interactions like hydrogen bonds and π-π stacking. |

| Hydrogen Bonding | Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the molecule and its surroundings or between molecules themselves. pensoft.net |

Coordination Chemistry of 1,4 Diacetyl 2 Methylimidazole

Ligand Properties and Metal Ion Complexation

The coordination behavior of 1,4-diacetyl-2-methylimidazole is dictated by the presence of multiple potential donor atoms and its structural flexibility, which allow for various modes of interaction with metal centers.

Nature and Donor Atom Characterization of Potential Coordination Sites (Imidazole Nitrogen, Carbonyl Oxygen)

This compound possesses three potential coordination sites: the imine nitrogen atom of the imidazole (B134444) ring and the two oxygen atoms of the acetyl groups. The imidazole ring's nitrogen atom is a well-established donor in coordination chemistry, acting as a pure sigma-donor ligand. wikipedia.org Its basicity, intermediate between that of pyridine (B92270) and ammonia (B1221849), allows it to form stable bonds with a variety of metal ions. wikipedia.org

The carbonyl oxygen atoms of the two acetyl groups also serve as potential donor sites. Infrared (IR) spectroscopy is a key technique for characterizing the coordination of these groups. When a carbonyl group coordinates to a metal ion, a noticeable shift in the C=O stretching frequency is observed in the IR spectrum. For instance, in metal complexes of ligands containing acetyl groups, the coordination of the carbonyl oxygen to the metal ion typically results in a red shift (a shift to lower wavenumbers) of the ν(C=O) band compared to the free ligand. This shift indicates a weakening of the C=O bond upon coordination.

Investigation of Chelation and Bridging Modes with Various Metal Centers

The presence of multiple donor sites allows this compound to exhibit different coordination modes, including chelation and bridging.

Chelation: The ligand can coordinate to a single metal ion through two or more of its donor atoms, forming a chelate ring. For example, it could potentially coordinate through the imidazole nitrogen and one of the carbonyl oxygen atoms.

Bridging: The ligand can also bridge two or more metal centers. This can occur in several ways. For instance, the imidazole ring can bridge two metal ions, a known coordination mode for imidazole-based ligands. Additionally, the acetyl groups can participate in bridging, with the carbonyl oxygen coordinating to one metal center while another part of the ligand binds to a second metal. Dinuclear complexes featuring bridging ligands are common, where two metal ions are held together by ligands like benzoate (B1203000) anions. tsu.ru

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Spectroscopic/Structural Characterization of Metal Complexes

The synthesis of metal complexes involving imidazole-containing ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. uni-greifswald.de The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is crucial for identifying the coordination of the carbonyl groups. Shifts in the stretching frequencies of the C=N bond of the imidazole ring can also provide evidence of coordination. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. acs.orgcdnsciencepub.com

UV-Visible Spectroscopy: This technique is used to study the electronic properties of the complexes, particularly for transition metals where d-d transitions and metal-to-ligand charge transfer (MLCT) bands can be observed. acs.orgacs.org

Elemental Analysis: This method determines the elemental composition of the complex, which helps to confirm its stoichiometry. uni-greifswald.demdpi.com

Mass Spectrometry: This technique provides information about the mass-to-charge ratio of the complex, aiding in its identification and characterization. acs.orgcdnsciencepub.com

Table 1: Spectroscopic Data for Characterization of Metal Complexes

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) and ν(C=N) frequencies | Coordination of carbonyl oxygen and imidazole nitrogen to the metal center. |

| UV-Vis Spectroscopy | Appearance of new absorption bands | Electronic transitions (d-d or MLCT) resulting from metal-ligand interaction. |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons/carbons | Alteration of the electronic environment of the ligand upon complexation. |

Academic Applications of this compound Coordination Compounds in Catalysis Research

Coordination compounds are extensively studied for their catalytic properties. The unique electronic and structural features of metal complexes of this compound make them potential candidates for various catalytic applications.

Exploration in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase. Metal complexes often serve as active catalysts in a wide range of organic transformations. The catalytic activity of a metal complex is influenced by the nature of the metal ion and the coordinating ligands. Ligands can tune the steric and electronic properties of the metal center, thereby influencing the catalyst's reactivity, selectivity, and stability. While specific studies on the catalytic applications of this compound complexes are not extensively detailed in the provided search results, the general principles of using metal complexes in homogeneous catalysis are well-established. For example, rhodium(I) complexes have been investigated for intramolecular hydroamination reactions. grafiati.com

Investigation in Heterogeneous Catalysis and as Components in Metal-Organic Frameworks (MOFs) Research

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Metal complexes can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

A significant area of research is the use of imidazole-based ligands in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity and large surface areas, making them promising materials for gas storage, separation, and heterogeneous catalysis.

2-Methylimidazole (B133640), a related compound, is a common ligand used in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs. pubcompare.ai For example, ZIF-8 is constructed from zinc(II) ions and 2-methylimidazolate linkers. The synthesis of ZIF-8 can be achieved by mixing zinc nitrate (B79036) hexahydrate and 2-methylimidazole in a solvent like methanol (B129727) or dimethylformamide. pubcompare.ai Given the structural similarities, this compound could potentially be used to synthesize novel MOFs with tailored properties. The acetyl groups could provide additional functionalization within the pores of the MOF, potentially leading to enhanced catalytic activity or selective adsorption properties.

Supramolecular Chemistry and Materials Science Applications of 1,4 Diacetyl 2 Methylimidazole

Investigation of Non-covalent Interactions and Self-Assembly Phenomena

The self-assembly of molecules into ordered superstructures is governed by a variety of non-covalent interactions. For 1,4-diacetyl-2-methylimidazole, the molecular structure suggests the potential for several key interactions that would dictate its supramolecular behavior.

Studies on π-π Stacking and Other Aromatic Interactions

The imidazole (B134444) ring in this compound is an aromatic system, making it a candidate for π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, are a significant driving force in the self-assembly of many organic molecules. The extent and geometry of π-π stacking in this compound would be influenced by the steric hindrance of the methyl and acetyl groups. These substituents could modulate the face-to-face or offset stacking arrangements, thereby influencing the electronic properties of the resulting assembly.

Academic Research into its Integration into Advanced Materials

The unique structural features of this compound suggest its potential as a building block in various advanced materials, although specific research in this area is yet to be widely reported.

Role as a Component in Polymerization and Cross-linking Systems

Derivatives of imidazole are well-known for their role as catalysts and curing agents in polymerization reactions, particularly for epoxy resins. nih.gov The nitrogen atoms in the imidazole ring can initiate the ring-opening polymerization of epoxides. While 2-methylimidazole (B133640) is widely used for this purpose, the acetyl groups in this compound would likely modify its reactivity and compatibility with polymer matrices. Further investigation is needed to understand how these modifications would affect the curing kinetics and the properties of the resulting polymers.

Design and Synthesis of Functional Organic Materials

The combination of a rigid aromatic core with reactive acetyl groups makes this compound an interesting candidate for the synthesis of novel functional organic materials. These acetyl groups could serve as handles for further chemical modification, allowing for the attachment of other functional moieties. This could lead to the development of materials with tailored optical, electronic, or recognition properties.

Contributions to the Field of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole-based ligands, most notably 2-methylimidazole, are extensively used in the synthesis of a subclass of MOFs known as zeolitic imidazolate frameworks (ZIFs). sigmaaldrich.comrsc.org The nitrogen atoms of the imidazole ring coordinate to the metal centers, forming extended, crystalline networks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Diacetyl-2-methylimidazole, and how can purity be optimized?

- Methodology : Utilize acetylation reactions under anhydrous conditions with acetyl chloride or acetic anhydride. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity. Monitor reaction progress using TLC and confirm structure via H-NMR (e.g., δ 2.51 ppm for methyl groups in similar imidazole derivatives) .

Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?

- Methodology : Employ H/C-NMR to identify proton environments (e.g., acetyl and methyl groups) and FT-IR to confirm carbonyl stretches (~1650–1700 cm). X-ray crystallography resolves 3D geometry, while DFT calculations predict electronic distributions and reactivity .

Q. What biochemical assays are suitable for studying this compound’s interactions with cytochrome P450 enzymes?

- Methodology : Conduct enzyme inhibition assays using liver microsomes or recombinant CYP isoforms. Measure changes in catalytic activity (e.g., via fluorometric substrates) and use molecular docking to predict binding modes. Competitive binding studies (SPR or ITC) quantify affinity .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be resolved?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular models). Standardize experimental conditions (pH, temperature, solvent). Leverage PubChem’s bioactivity data to benchmark findings and identify confounding variables (e.g., impurities in commercial batches) .

Q. What experimental designs improve stability of this compound in aqueous media for in vitro studies?

- Methodology : Optimize pH (neutral to slightly acidic) to prevent hydrolysis of acetyl groups. Use stabilizers like cyclodextrins or surfactants. Conduct stability assays (HPLC monitoring) under varying temperatures and buffer compositions .

Q. How can mechanistic insights into this compound’s metal-ion complexation be gained?

- Methodology : Perform spectrophotometric titrations (UV-Vis) with transition metals (e.g., Cu, Fe) to monitor complex formation. XAS (X-ray absorption spectroscopy) reveals coordination geometry. Compare stability constants () across pH ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.